(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
Overview
Description
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-bromo-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves the reaction of 3-bromo-phenol with ®-pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a phenoxy-pyrrolidine compound.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinones, while substitution of the bromo group with an amine could result in an amino-phenoxy-pyrrolidine derivative.
Scientific Research Applications
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring may enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-phenoxy)-pyrrolidine: Lacks the ®-configuration and hydrochloride salt form.
3-(3-Chloro-phenoxy)-pyrrolidine hydrochloride: Similar structure but with a chloro group instead of a bromo group.
3-(3-Bromo-phenoxy)-piperidine hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is unique due to its specific ®-configuration, which can influence its binding affinity and selectivity for certain molecular targets. The presence of the bromo group also imparts distinct reactivity compared to other halogenated derivatives.
Properties
IUPAC Name |
(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYADKFFREZNK-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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